molecular formula C48H78FN2O13P B128626 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine CAS No. 148763-97-7

1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine

Cat. No. B128626
M. Wt: 941.1 g/mol
InChI Key: INKABUQUWVYDLO-KUKVZOPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine (PAF) is a synthetic phospholipid derivative that has been extensively studied for its potential applications in scientific research. It is a modified form of phosphatidylcholine, a major component of cell membranes, in which the arachidonic acid moiety has been replaced by a fluorinated uridine derivative.

Mechanism Of Action

The mechanism of action of 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine is not fully understood, but it is believed to act as a modulator of cell signaling pathways by interacting with specific membrane receptors and activating intracellular signaling cascades.

Biochemical And Physiological Effects

1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of inflammatory responses, and the promotion of cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine in lab experiments is its ability to mimic the structure and function of natural phospholipids, making it a useful tool for studying membrane biology and lipid metabolism. However, 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine also has some limitations, including its relatively high cost and the potential for non-specific interactions with other molecules in biological systems.

Future Directions

There are many potential future directions for research on 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine, including further studies of its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases. Other areas of interest include the development of new synthesis methods for 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine and the investigation of its potential as a drug delivery vehicle for targeted therapies.

Synthesis Methods

1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The chemical synthesis involves the reaction of phosphatidylcholine with uridine and a fluorinating agent, while the enzymatic method involves the use of phospholipase D to modify the phosphatidylcholine molecule.

Scientific Research Applications

1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been used in a variety of scientific research applications, including studies of cell signaling pathways, lipid metabolism, and membrane structure and function. It has also been investigated for its potential as a drug delivery vehicle and as a therapeutic agent for the treatment of inflammatory diseases.

properties

CAS RN

148763-97-7

Product Name

1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine

Molecular Formula

C48H78FN2O13P

Molecular Weight

941.1 g/mol

IUPAC Name

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C48H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-43(53)63-39(36-60-42(52)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2)37-61-65(58,59)62-38-41-44(54)45(55)47(64-41)51-35-40(49)46(56)50-48(51)57/h11,13,17-18,20,22,26,28,35,39,41,44-45,47,54-55H,3-10,12,14-16,19,21,23-25,27,29-34,36-38H2,1-2H3,(H,58,59)(H,50,56,57)/b13-11+,18-17+,22-20+,28-26+

InChI Key

INKABUQUWVYDLO-KUKVZOPTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

synonyms

1,2-PAPF
1-palmitoyl-2-arachidonoylphosphatidylfluorouridine

Origin of Product

United States

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